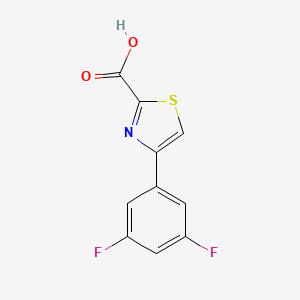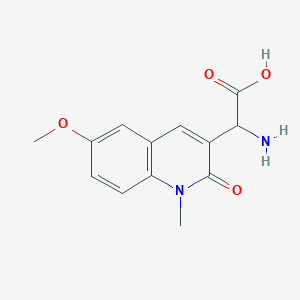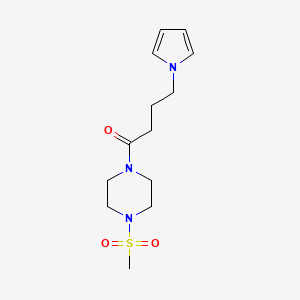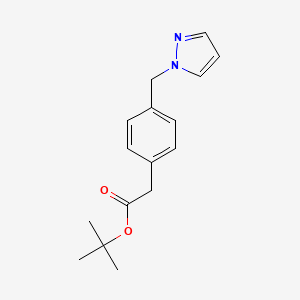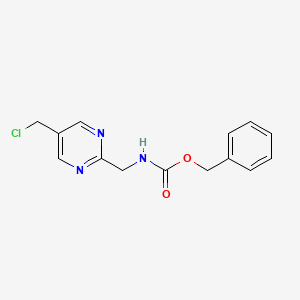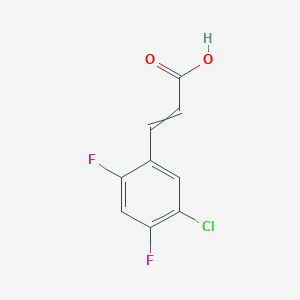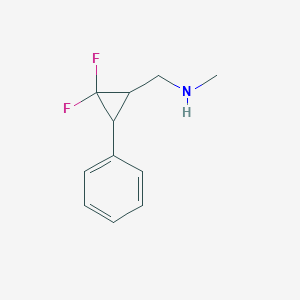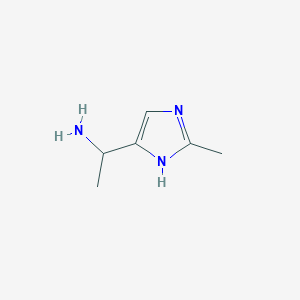
1-(2-Methyl-1H-imidazol-5-YL)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methyl-1H-imidazol-5-YL)ethanamine is an organic compound with the chemical formula C6H11N3. It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its diverse applications in various fields, including pharmaceuticals, chemical research, and industrial processes .
準備方法
Synthetic Routes and Reaction Conditions: 1-(2-Methyl-1H-imidazol-5-YL)ethanamine can be synthesized through several methods. One common approach involves the reaction of 1-methylimidazole with bromoethane in an appropriate organic solvent. The reaction is typically carried out by heating and stirring the mixture for several hours at an appropriate temperature. After the reaction, the product is purified through distillation, crystallization, and other methods .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
化学反応の分析
Types of Reactions: 1-(2-Methyl-1H-imidazol-5-YL)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives .
科学的研究の応用
1-(2-Methyl-1H-imidazol-5-YL)ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a synthetic intermediate for the preparation of various organic compounds and catalysts.
Biology: The compound is studied for its potential role in biological processes and as a building block for bioactive molecules.
Medicine: It is investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: The compound is used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2-Methyl-1H-imidazol-5-YL)ethanamine involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist for certain receptors, modulating their activity and influencing various biological processes. For example, it may activate or inhibit enzymes involved in metabolic pathways, leading to changes in cellular functions .
類似化合物との比較
1-(2-Methyl-1H-imidazol-5-YL)ethanamine can be compared with other similar compounds, such as:
- 2-(1-Methyl-1H-imidazol-2-yl)ethanamine
- 2-(5-Methyl-1H-imidazol-2-yl)ethanamine
- 2-(4-Methyl-1H-imidazol-2-yl)ethanamine
These compounds share similar structural features but differ in their specific functional groups and substitution patterns. The unique properties of this compound, such as its specific reactivity and biological activity, make it distinct from its analogs .
特性
分子式 |
C6H11N3 |
|---|---|
分子量 |
125.17 g/mol |
IUPAC名 |
1-(2-methyl-1H-imidazol-5-yl)ethanamine |
InChI |
InChI=1S/C6H11N3/c1-4(7)6-3-8-5(2)9-6/h3-4H,7H2,1-2H3,(H,8,9) |
InChIキー |
ZCOABXVEBLTMED-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(N1)C(C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1S,3R,13R,17S,18R,19R,20R,21S,22R,23R,24R,25S)-18,19,21,22,24-pentaacetyloxy-14,25-dihydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl furan-3-carboxylate](/img/structure/B14869142.png)

![6'-Methoxyspiro[azetidine-3,2'-chroman]-4'-ol hydrochloride](/img/structure/B14869150.png)
